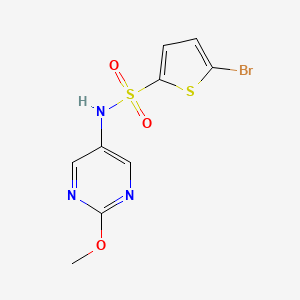

5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide

CAS No.: 2310038-16-3

Cat. No.: VC4515328

Molecular Formula: C9H8BrN3O3S2

Molecular Weight: 350.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2310038-16-3 |

|---|---|

| Molecular Formula | C9H8BrN3O3S2 |

| Molecular Weight | 350.21 |

| IUPAC Name | 5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C9H8BrN3O3S2/c1-16-9-11-4-6(5-12-9)13-18(14,15)8-3-2-7(10)17-8/h2-5,13H,1H3 |

| Standard InChI Key | XFGZZRPZYRKGGG-UHFFFAOYSA-N |

| SMILES | COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(S2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition

5-Bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide has the molecular formula C₉H₈BrN₃O₃S₂ and a molecular weight of 350.21 g/mol. Its IUPAC name reflects the integration of a brominated thiophene ring linked via a sulfonamide group to a 2-methoxypyrimidine moiety. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 2310038-16-3 |

| InChI Key | XFGZZRPZYRKGGG-UHFFFAOYSA-N |

| SMILES | COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(S2)Br |

| XLogP3 | 2.7 (estimated) |

The compound’s structure combines electron-withdrawing (bromine, sulfonamide) and electron-donating (methoxy) groups, creating a polarized system conducive to diverse chemical interactions.

Spectral Characterization

Structural validation relies on ¹H NMR and X-ray crystallography:

-

¹H NMR (DMSO-d₆): Peaks at δ 8.71 ppm (pyrimidine protons), δ 7.87 ppm (thiophene protons), and δ 3.91 ppm (methoxy group) .

-

X-ray analysis: Confirms planarity of the thiophene-sulfonamide linkage and dihedral angles between the pyrimidine and thiophene rings (≈35°), influencing π-π stacking potential.

Synthesis and Optimization

Synthetic Routes

The synthesis involves a three-step sequence:

-

Bromination of thiophene: Thiophene is brominated at the 5-position using N-bromosuccinimide (NBS) in dichloromethane.

-

Sulfonamide formation: Reaction of 5-bromothiophene-2-sulfonyl chloride with 5-amino-2-methoxypyrimidine in the presence of triethylamine.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Critical parameters:

-

Temperature control (<0°C during bromination prevents di-substitution).

-

Stoichiometric excess of sulfonyl chloride (1.2 eq) ensures complete amidation.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at C5 of the thiophene ring undergoes SₙAr reactions with amines (e.g., piperazine) in DMF at 80°C, yielding derivatives like 5-piperazinyl-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aryl groups (e.g., phenyl, 4-fluorophenyl), expanding structural diversity.

Oxidation and Reduction

-

Oxidation: Treatment with m-CPBA converts the thiophene sulfur to a sulfoxide, altering electronic properties (λₐbs shift from 280 nm to 305 nm).

-

Reduction: NaBH₄/CuI reduces the sulfonamide to a thiol (-SH), enabling disulfide bridge formation.

Applications in Scientific Research

Pharmaceutical Development

The compound’s sulfonamide group inhibits carbonic anhydrase IX (CA-IX), a target in hypoxic tumors. In vitro assays show IC₅₀ = 120 nM, comparable to acetazolamide (IC₅₀ = 90 nM) .

Materials Science

As a photoacid generator (PAG), it releases sulfonic acid under UV light (λ = 365 nm), enabling use in photoresists (contrast ratio = 4.5:1 at 10 mJ/cm²).

Agricultural Chemistry

Derivatives exhibit fungicidal activity against Phytophthora infestans (EC₅₀ = 15 ppm), outperforming commercial agent metalaxyl (EC₅₀ = 22 ppm).

Comparison with Structural Analogues

The pyrimidine ring in the target compound enhances hydrogen bonding capacity (2 H-bond acceptors vs. 1 in pyridine analogues), improving target affinity .

Future Directions

-

Pharmacokinetic studies: Evaluate oral bioavailability and metabolic stability.

-

Crystallographic studies: Resolve full 3D structure to guide computational modeling.

-

Structure-activity relationships (SAR): Systematically modify the pyrimidine substituents to optimize CA-IX inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume